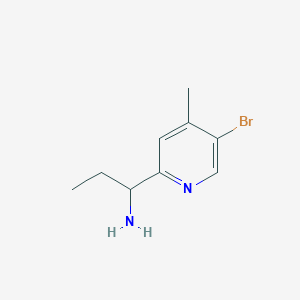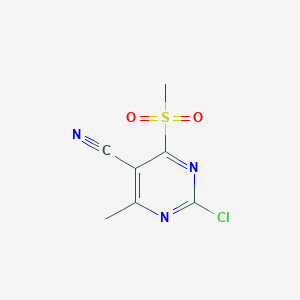
2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-4-methyl-6-(methylsulfonyl)pyrimidine with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used. Reduction reactions can also be performed to modify the functional groups attached to the pyrimidine ring.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
2-Chloropyrimidine: A simpler pyrimidine derivative that undergoes similar nucleophilic substitution reactions but lacks the additional functional groups present in this compound.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns on the pyrimidine ring.
Pyrimidine-5-carbonitrile derivatives: A class of compounds with varying substituents on the pyrimidine ring, which can exhibit different biological activities and chemical reactivities.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C7H6ClN3O2S |
|---|---|
Molekulargewicht |
231.66 g/mol |
IUPAC-Name |
2-chloro-4-methyl-6-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3O2S/c1-4-5(3-9)6(14(2,12)13)11-7(8)10-4/h1-2H3 |
InChI-Schlüssel |
ASZWUDFCUGQBRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)Cl)S(=O)(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



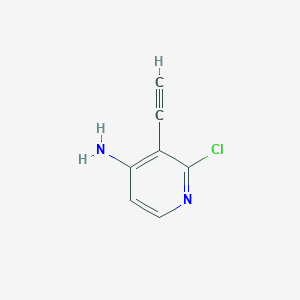
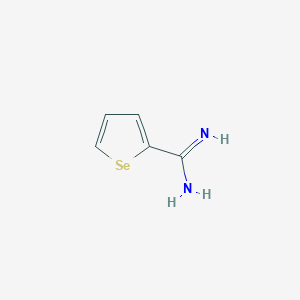

![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
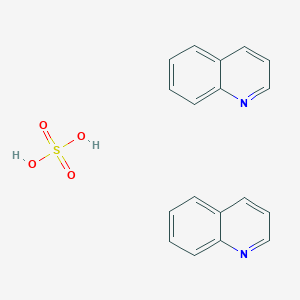


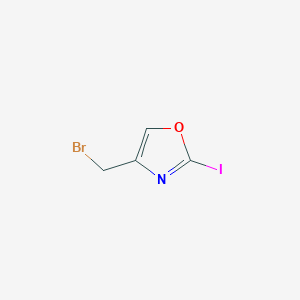

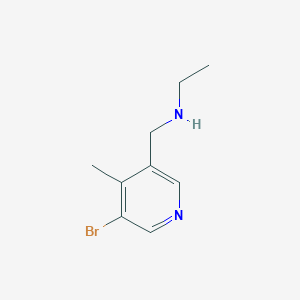
![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)

